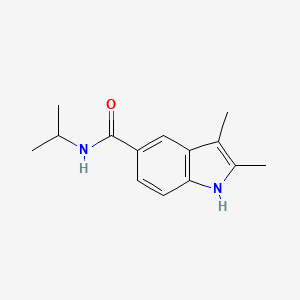
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and has gained popularity in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.
Mecanismo De Acción
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPAR delta), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPAR delta leads to increased fatty acid oxidation and glucose uptake, which in turn leads to increased energy production and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress and improve mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve performance in athletes, increase fatty acid oxidation and glucose uptake, reduce inflammation and oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide in lab experiments is its ability to selectively activate PPAR delta without affecting other nuclear receptors, which reduces the risk of unwanted side effects. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one of the main limitations is the lack of long-term safety data, which makes it difficult to assess its potential risks and side effects.
Direcciones Futuras
There are several potential future directions for research involving 2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide. One area of interest is its potential use in the treatment of various types of cancer, as it has been shown to have anti-tumor effects in preclinical studies. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to improve insulin sensitivity and reduce inflammation. Further studies are also needed to assess its safety and long-term effects in humans.
Métodos De Síntesis
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the use of various reagents and catalysts such as palladium on carbon and trifluoroacetic acid, which are used to form the indole-5-carboxamide moiety.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-(propan-2-yl)-1H-indole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In sports medicine, it has been shown to enhance endurance and improve performance in athletes, leading to its classification as a performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for diseases such as diabetes and obesity.
Propiedades
IUPAC Name |
2,3-dimethyl-N-propan-2-yl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8(2)15-14(17)11-5-6-13-12(7-11)9(3)10(4)16-13/h5-8,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDYLUOBKDKZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
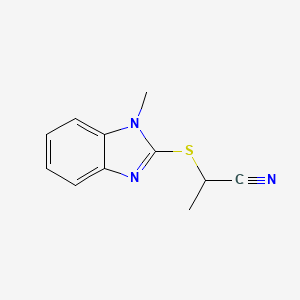
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)
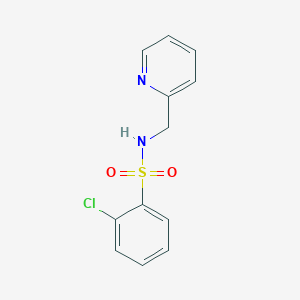
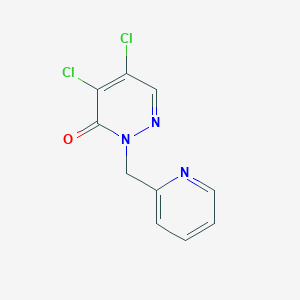
![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
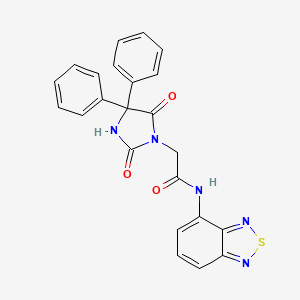
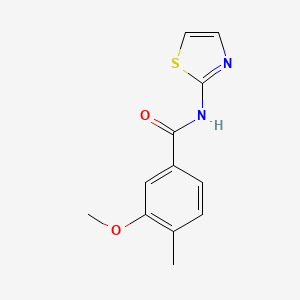
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
